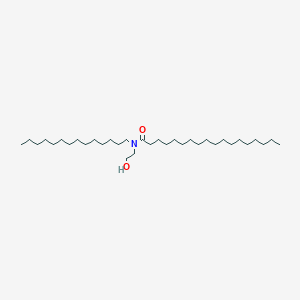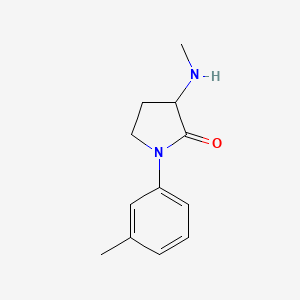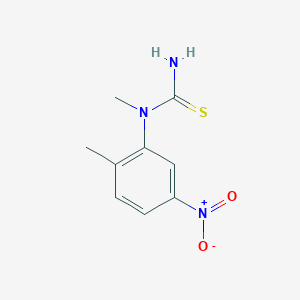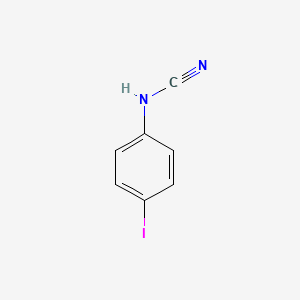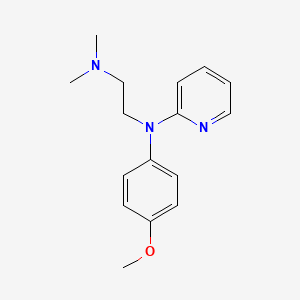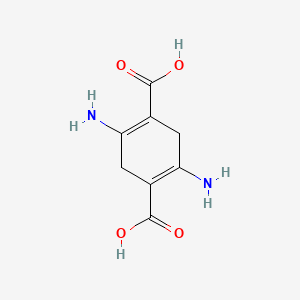
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is a unique organic compound characterized by its cyclohexadiene ring substituted with amino and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid typically involves the reaction of 1,4-cyclohexadiene with suitable amino and carboxylating agents under controlled conditions. One common method includes the use of diethyl 2,5-dihydroxyterephthalate as a precursor, which undergoes aminolysis and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Mecanismo De Acción
The mechanism of action of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
- 2,5-Dihydroxyterephthalic acid
- 2,5-Dimethyl-1,4-phenylenediamine
- 2,5-Dihydroxy-1,4-benzenediacetic acid
Comparison: Compared to these similar compounds, 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains .
Propiedades
Número CAS |
402498-89-9 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H2,(H,11,12)(H,13,14) |
Clave InChI |
XHYQPEXIKXAQQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CC(=C1N)C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


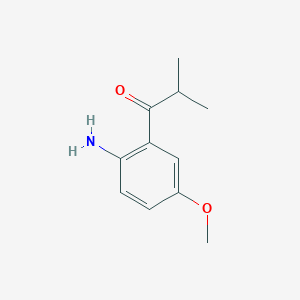
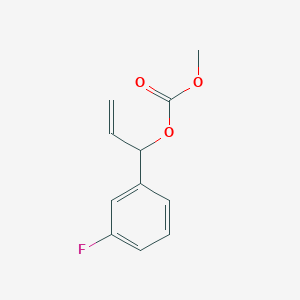
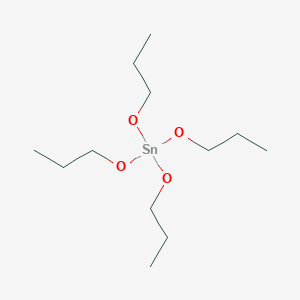
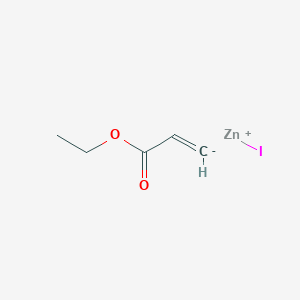
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
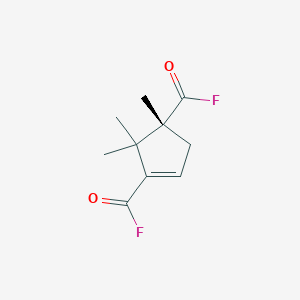
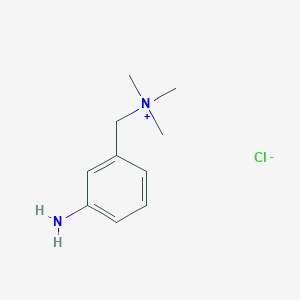
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
